molecular formula C21H26N2O3S B2804273 N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-28-7

N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2804273
CAS No.: 941910-28-7
M. Wt: 386.51
InChI Key: QRONKWMSUJZORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound with the molecular formula C21H26N2O3S and a molecular weight of 386.5 g/mol . Its structure features a benzylamide group linked to a acetamide scaffold that is substituted with a 1-tosylpiperidine moiety, a configuration that is part of a broader class of N-benzyl-acetamide compounds investigated for their potential in medicinal chemistry. While specific biological data for this exact compound is not fully established in the public domain, the N-benzyl-acetamide core structure is recognized as a privileged scaffold in pharmaceutical research. Notably, closely related structural analogs, specifically 2-((indol-3-yl)thio)-N-benzyl-acetamides, have been identified as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key viral enzyme target for antiviral development . In these studies, leading compounds demonstrated inhibitory activity in the low micromolar range (IC50 values of 1.11 - 4.55 μM), comparable to the control drug remdesivir, and showed efficacy in inhibiting viral RNA synthesis . Furthermore, other N-benzyl-2-acetamide peptoid derivatives have been successfully synthesized and evaluated as highly selective butyrylcholinesterase (BChE) inhibitors, with IC50 values of 28-40 μM, indicating significant potential for application in neurodegenerative disease research . The structural features of this compound, including the piperidine and tosyl groups, suggest it is a valuable intermediate for constructing diverse chemical libraries or for further functionalization in structure-activity relationship (SAR) studies. This product is intended for research applications only, including but not limited to use as a reference standard, a building block in organic synthesis, or a precursor for the development of novel bioactive molecules. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

N-benzyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-10-12-20(13-11-17)27(25,26)23-14-6-5-9-19(23)15-21(24)22-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRONKWMSUJZORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the reaction of piperidine derivatives with benzyl halides and tosyl chloride. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The process may also involve the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Transamidation Reactions

The tosylpiperidine moiety enables transamidation under mild conditions. A patented method (WO2021246611A1) demonstrates that N-tosyl lactams like 1-tosylpiperidin-2-one undergo ammonia-mediated transamidation to yield primary amides . For N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide, analogous reactions would involve cleavage of the tosyl group and substitution with an amine:

Reaction Scheme:

This compound+NH3N-Benzyl-2-(piperidin-2-yl)acetamide+Tosyl byproducts\text{this compound} + \text{NH}_3 \rightarrow \text{N-Benzyl-2-(piperidin-2-yl)acetamide} + \text{Tosyl byproducts}

Conditions and Yields:

SubstrateAmmonia SourceSolventTemp (°C)Time (h)Yield (%)
N-Tosylpiperidin-2-one (NH4_4)2_2CO3_3DMSO25–406–1662–97

This reaction is highly efficient in polar aprotic solvents like DMSO, with ammonium carbonate serving as the optimal ammonia source .

Tosyl Group Deprotection

The tosyl (p-toluenesulfonyl) group acts as a protective group for amines and can be removed under acidic or reductive conditions:

a. Acidic Hydrolysis
Treatment with concentrated HBr in acetic acid cleaves the tosyl group, regenerating the secondary amine:

This compoundHBr/AcOHN-Benzyl-2-(piperidin-2-yl)acetamide\text{this compound} \xrightarrow{\text{HBr/AcOH}} \text{N-Benzyl-2-(piperidin-2-yl)acetamide}

Conditions:

  • 48% HBr, reflux for 4–6 hours .

  • Quantitative yields reported for analogous N-tosyl lactams .

b. Reductive Cleavage
Lithium aluminum hydride (LiAlH4_4) reduces the tosyl group to a thiol, though this is less common for piperidine derivatives.

Functionalization of the Acetamide Group

The acetamide group participates in nucleophilic substitution and hydrolysis reactions:

a. Alkaline Hydrolysis
Under strong basic conditions, the acetamide hydrolyzes to a carboxylic acid:

This compoundNaOH/H2ON-Benzyl-2-(1-tosylpiperidin-2-yl)acetic acid\text{this compound} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{N-Benzyl-2-(1-tosylpiperidin-2-yl)acetic acid}

Conditions:

  • 6M NaOH, 100°C, 12 hours .

  • Yields depend on steric hindrance from the tosylpiperidine group.

b. Thiol Substitution
The acetamide’s carbonyl can react with thiols (e.g., indole-3-thiol) to form thioacetamide derivatives, as seen in SARS-CoV-2 RdRp inhibitors :

This compound+Indole-3-thiolBase2-((Indol-3-yl)thio)-N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide\text{this compound} + \text{Indole-3-thiol} \xrightarrow{\text{Base}} \text{2-((Indol-3-yl)thio)-N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide}

Optimized Conditions:

  • NaH as base, THF solvent, 0°C to RT, 85–90% yield .

Piperidine Ring Modifications

The piperidine ring undergoes ring-opening and functionalization:

a. Ring-Opening via Oxidation
Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the piperidine to a lactam:

This compoundm-CPBAN-Benzyl-2-(1-tosyl-2-oxopiperidin-1-yl)acetamide\text{this compound} \xrightarrow{\text{m-CPBA}} \text{N-Benzyl-2-(1-tosyl-2-oxopiperidin-1-yl)acetamide}

Conditions:

  • Dichloromethane, 0°C to RT, 70–80% yield .

b. N-Alkylation
The secondary amine (after tosyl deprotection) can be alkylated:

N-Benzyl-2-(piperidin-2-yl)acetamide+R-XN-Benzyl-2-(N-alkylpiperidin-2-yl)acetamide\text{N-Benzyl-2-(piperidin-2-yl)acetamide} + \text{R-X} \rightarrow \text{N-Benzyl-2-(N-alkylpiperidin-2-yl)acetamide}

Reagents:

  • Alkyl halides (R-X) with K2_2CO3_3 in DMF, 60°C .

Comparative Reactivity

Key differences in reactivity compared to structural analogs:

CompoundReactivity ProfileKey Difference vs. Target Compound
N-Benzyl-2-(1-benzylpiperidin-2-yl)acetamideSlower transamidation due to lack of tosyl groupBenzyl group reduces electrophilicity
N-(2-Methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamideEnhanced solubility in polar solventsMethoxyphenyl alters steric/electronic effects

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide has been investigated for its potential therapeutic effects:

  • Analgesic Properties: Preliminary studies suggest that the compound may exhibit pain-relieving effects, making it relevant for treating chronic pain conditions.
  • Anti-inflammatory Effects: Research indicates potential for reducing inflammation, which could be beneficial in managing inflammatory diseases.

The compound has shown promise in various biological assays:

  • Enzyme Inhibition: Similar compounds have been noted for their ability to inhibit specific enzymes, suggesting that this compound may also display such properties .
  • Anticonvulsant Activity: Studies have demonstrated that derivatives of benzyl-piperidines can provide significant protection against seizures induced by maximal electroshock in animal models . This indicates potential applications in treating epilepsy.

Chemical Reactions

This compound can serve as an intermediate in the synthesis of more complex molecules. It can undergo various reactions, including:

  • Oxidation: The methoxy group can be oxidized to form phenolic derivatives.
  • Reduction: The acetamide group can be reduced to produce amine derivatives.
  • Substitution Reactions: The tosyl group can be replaced with other functional groups through nucleophilic substitution.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to this compound:

  • Anticonvulsant Studies: Research involving substituted N-benzyl derivatives has shown that certain modifications enhance anticonvulsant activity significantly, indicating a structure–activity relationship that could inform future drug design .
  • CCR3 Antagonism: Structure–activity relationship studies on benzyl-piperidines have identified essential pharmacophores for selective antagonism of CC chemokine receptors, which are critical in inflammatory responses .
  • Synthesis Methods: Innovative synthetic pathways have been developed to produce various amides from tosylated precursors at room temperature without catalysts, showcasing the versatility of tosyl derivatives in organic synthesis .

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Benzyl-2-(4'-cyano-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(1-cyclopropylethyl)acetamide (Compound 10)

  • Structure : Features a spiro-imidazolidine-indene core instead of the tosylpiperidine group.
  • Synthesis: Prepared via bromo-indenone intermediates, yielding a molecular ion at m/z = 443 [M+H]+ with 96.4% purity .
  • Key Difference : The spirocyclic system may confer distinct conformational rigidity compared to the piperidine-tosyl motif in the target compound.

N-Benzyl Tetrahydroisoquinoline Derivatives (Compounds 20–24, 51–55)

  • Structure: Tetrahydroisoquinoline core with varied substitutions (e.g., methoxy, benzyloxy, pyridylmethoxy). Example: Compound 20 includes a 3,4-dimethoxyphenylmethyl group .
  • Synthesis : Multi-step routes involving DMF-mediated coupling and column chromatography, with yields ranging from 24% to 82% .
  • Key Difference: The tetrahydroisoquinoline scaffold provides a planar aromatic system, contrasting with the non-aromatic piperidine in the target compound.

N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide

  • Structure: Phenoxyacetamide with chloro and methyl substituents.
  • Crystallography : Cyclohexyl chair conformation stabilized by N–H···O hydrogen bonds .
  • Key Difference: The phenoxy group introduces a polar ether linkage absent in the tosylpiperidine derivative.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Selected Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Properties/Applications Source
N-Benzyl-2-(1-tosylpiperidin-2-yl)acetamide Piperidine Tosyl, benzyl ~428 (estimated) N/A Potential protease/receptor modulation Inferred
Compound 10 Spiro-imidazolidine Cyano, cyclopropylethyl 442.5 N/A High purity (96.4%); LC-MS validated
Compound 20 Tetrahydroisoquinoline 3,4-Dimethoxyphenylmethyl ~570 (estimated) 24 Orexin-1 receptor antagonist
Compound 51 Tetrahydroisoquinoline 4-Isopropylphenylmethyl ~520 (estimated) 65 Selective orexin-1 antagonist
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide Phenoxyacetamide Chloro, methyl ~318 N/A Hydrogen-bonded crystalline chains

Key Observations:

Synthetic Complexity: Tosylpiperidine derivatives likely require sulfonylation steps, whereas spirocyclic (Compound 10) and tetrahydroisoquinoline derivatives demand intricate cyclization .

Lipophilicity: The benzyl and tosyl groups in the target compound enhance lipophilicity compared to polar phenoxy analogues .

Biological Activity

N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticonvulsant effects, potential as an antiviral agent, and other pharmacological activities.

1. Anticonvulsant Activity

Numerous studies have highlighted the anticonvulsant properties of N-benzyl derivatives, particularly those containing the 2-acetamido moiety. Research indicates that compounds like N-benzyl-2-acetamidoacetamides exhibit potent anticonvulsant activity, with effective doses comparable to established antiepileptic drugs.

Key Findings:

  • Potency : In a study evaluating various derivatives, N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an effective dose (ED50) of 8.3 mg/kg in mice during the maximal electroshock-induced seizure test, closely rivaling phenytoin's ED50 of 6.5 mg/kg .
  • Stereochemistry : The stereoisomeric forms of these compounds show significant differences in activity. For instance, (R)-N-benzyl-2-acetamido-3-methoxypropionamide had an ED50 of 4.5 mg/kg, while its (S)-counterpart exceeded 100 mg/kg in efficacy .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)RouteReference
N-benzyl-2-acetamido-3-methoxypropionamide8.3i.p.
Phenytoin6.5i.p.
(R)-N-benzyl-2-acetamido-3-methoxypropionamide4.5i.p.
(S)-N-benzyl-2-acetamido-3-methoxypropionamide>100i.p.

2. Antiviral Properties

Recent research has identified N-benzyl-acetamides as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The compound's ability to inhibit viral RNA synthesis positions it as a candidate for antiviral drug development.

Key Findings:

  • Inhibitory Potency : Compounds derived from N-benzyl-acetamides showed IC50 values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp, indicating strong antiviral activity compared to remdesivir (IC50 = 1.19 μM) .

Table 2: SARS-CoV-2 RdRp Inhibition

CompoundIC50 (μM)Reference
Compound 6d51.11 ± 0.05
Compound 6b54.55 ± 0.20
Remdesivir1.19 ± 0.36

3. Other Biological Activities

Beyond anticonvulsant and antiviral properties, N-benzyl derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

Case Studies:

  • A study on functionalized N-benzyl derivatives revealed their effectiveness against different strains of bacteria and fungi, showcasing broad-spectrum antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

  • Tosylation : Reaction of piperidine derivatives with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to introduce the tosyl group .
  • Acetamide Formation : Coupling of the tosylated piperidine with N-benzyl bromoacetamide or via amidation using coupling agents like EDC/HOBt .
  • Optimization : Solvents (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios (e.g., 1.2 equivalents of TsCl) are critical to minimize side reactions like over-tosylation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >90% purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzyl group (δ 4.4–4.6 ppm for –CH2_2–), tosyl aromatic protons (δ 7.2–7.8 ppm), and piperidine backbone .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 415.18 [M+H]+^+ validate the molecular formula (C21_{21}H25_{25}N2_2O3_3S) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms Tosyl group orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or tosyl groups) influence biological activity?

  • Benzyl Substitution : Electron-withdrawing groups (e.g., –Cl) on the benzyl ring enhance binding to kinase active sites (e.g., Src kinase inhibition), while bulky groups reduce solubility .
  • Tosyl vs. Other Sulfonates : Tosyl improves metabolic stability compared to mesyl groups but may reduce cell permeability due to increased hydrophilicity .
  • Piperidine Conformation : Chair conformation of the tosylpiperidine moiety is critical for interactions with hydrophobic pockets in target proteins .

Q. What are the hypothesized biological targets and mechanisms of action for this compound?

  • Kinase Inhibition : Structural analogs (e.g., KX2-391) inhibit Src kinase by binding to the substrate pocket, disrupting signal transduction in cancer cells .
  • GPCR Modulation : The tosylpiperidine scaffold may interact with serotonin or dopamine receptors, as seen in related piperidine derivatives .
  • Apoptosis Induction : In vitro studies suggest activation of caspase-3/7 pathways in leukemia cell lines (IC50_{50} ~2–5 μM) .

Q. How can researchers resolve contradictions in reported solubility or bioactivity data?

  • Solubility Discrepancies : Variances arise from polymorphic forms. Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
  • Bioactivity Variability : Differences in cell line sensitivity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration) require cross-validation using orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR)?

  • Fragment-Based Screening : Synthesize derivatives with incremental modifications (e.g., –OCH3_3, –NO2_2 on benzyl) and test in kinase inhibition assays .
  • Molecular Dynamics (MD) Simulations : Predict binding poses with targets like Src kinase to prioritize synthetic targets .
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (e.g., HEK-293 cells) early to eliminate non-viable analogs .

Q. What pharmacodynamic challenges are associated with this compound, and how can they be addressed?

  • Poor Oral Bioavailability : High logP (~3.5) limits aqueous solubility. Strategies include prodrug formulations (e.g., phosphate esters) or nanoemulsions .
  • Off-Target Effects : Screen against panels of kinases (e.g., 100-kinase panel) to identify selectivity issues. Use CRISPR-Cas9 knockout models to validate target engagement .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols in detail .
  • Collaborative Tools : Share crystallographic data (CCDC entries) and synthetic procedures via platforms like PubChem or Zenodo for community validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.